molecular formula C11H11FO2 B13619112 Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate CAS No. 852181-16-9

Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate

Cat. No.: B13619112
CAS No.: 852181-16-9
M. Wt: 194.20 g/mol
InChI Key: WMFYTPZJSDCFKG-AATRIKPKSA-N
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Description

Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro-substituted aromatic ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate can be achieved through several methods. One common approach involves the esterification of (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoic acid.

    Reduction: Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenol.

    Substitution: Various halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The fluoro-substituted aromatic ring can also participate in various binding interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate
  • Propyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate
  • Butyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate

Uniqueness

Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate is unique due to its specific ester group and the presence of a fluoro-substituted aromatic ring. These structural features confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

852181-16-9

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

methyl (E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate

InChI

InChI=1S/C11H11FO2/c1-8-3-4-9(10(12)7-8)5-6-11(13)14-2/h3-7H,1-2H3/b6-5+

InChI Key

WMFYTPZJSDCFKG-AATRIKPKSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C/C(=O)OC)F

Canonical SMILES

CC1=CC(=C(C=C1)C=CC(=O)OC)F

Origin of Product

United States

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